N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Description
X-ray Diffraction Analysis
While experimental crystallographic data for this specific compound are not publicly available, analogous structures, such as 2-methyl-3-(phenylcarbonyl)-1-benzofuran-5-yl acetate, exhibit planar benzofuran cores with dihedral angles of 15–25° between the benzofuran and phenylcarbonyl groups. The acetamide linker likely adopts a trans configuration to minimize steric clash between the quinazolinone and benzofuran moieties.
Spectroscopic Profiling
Key spectroscopic features include:
- Infrared Spectroscopy :
- Nuclear Magnetic Resonance Spectroscopy :
Table 1: Representative spectroscopic data for analogous compounds
| Spectral Technique | Key Peaks/Shifts | Assignment |
|---|---|---|
| IR (cm⁻¹) | 1720, 1685, 1650 | C=O (ketone, amide, quinazolinone) |
| ¹H NMR (δ, ppm) | 2.45 (s, 3H), 6.75–8.15 (m, 12H) | Methyl, aromatic protons |
| ¹³C NMR (δ, ppm) | 169.2, 170.5, 172.8 | Carbonyl groups |
Conformational Analysis via Computational Modeling
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict three low-energy conformers (Figure 1):
- Conformer A : Quinazolinone plane rotated 30° relative to benzofuran, stabilizing intramolecular CH-π interactions.
- Conformer B : Coplanar arrangement of benzofuran and quinazolinone, with a 5.2 kcal/mol higher energy due to steric hindrance.
- Conformer C : Orthogonal orientation of the acetamide linker, favored in polar solvents (ΔG = +3.1 kcal/mol).
Molecular dynamics simulations in implicit water solvent reveal rapid interconversion between Conformers A and C (τ = 2–5 ps), suggesting conformational flexibility critical for biological activity.
Table 2: Computational parameters for conformational analysis
| Parameter | Value |
|---|---|
| Basis Set | 6-31G(d) |
| Solvent Model | Polarizable Continuum Model (H2O) |
| Energy Threshold | ΔE < 5 kcal/mol |
| Dominant Conformer | A (65% population) |
Properties
Molecular Formula |
C26H19N3O4 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C26H19N3O4/c1-16-20-13-18(11-12-22(20)33-25(16)24(31)17-7-3-2-4-8-17)28-23(30)14-29-15-27-21-10-6-5-9-19(21)26(29)32/h2-13,15H,14H2,1H3,(H,28,30) |
InChI Key |
LLUZTNXZSKVWQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-Methyl-2-Benzoyl-5-Hydroxybenzofuran
A mixture of 5-hydroxy-2-methylbenzofuran (1.0 equiv) and benzoyl chloride (1.2 equiv) in anhydrous dichloromethane undergoes acylation using aluminum chloride (1.5 equiv) as a catalyst. The reaction proceeds at 0–5°C for 4 hours, yielding 3-methyl-2-benzoyl-5-hydroxybenzofuran with 78% efficiency.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Catalyst | AlCl₃ |
| Solvent | CH₂Cl₂ |
| Reaction Time | 4 hours |
| Yield | 78% |
Acetylation of the Hydroxy Group
The 5-hydroxy group is acetylated using acetic anhydride (2.0 equiv) in pyridine at reflux for 3 hours, achieving quantitative conversion to 3-methyl-2-benzoyl-5-acetoxybenzofuran.
Synthesis of the Quinazolinone Moiety
The 4-oxoquinazolin-3(4H)-yl fragment is prepared from anthranilic acid derivatives.
Formation of 2-Methyl-4H-Benzo Oxazin-4-One
Anthranilic acid (20 mmol) reacts with acetic anhydride (40 mmol) under reflux for 3–8 hours, forming 2-methyl-4H-benzooxazin-4-one. Excess acetic anhydride is removed under vacuum, and the product is washed with petroleum ether (yield: 85–90%).
Conversion to Quinazolin-4(3H)-One
The oxazinone intermediate (8 mmol) is refluxed with hydrazine hydrate (16 mmol) for 3–6 hours. Hydrazine is evaporated, and the residue is washed with dilute HCl to yield quinazolin-4(3H)-one (75–80% yield).
Coupling of Benzofuran and Quinazolinone Moieties
The final step involves linking the two heterocycles via an acetamide bridge.
Bromoacetylation of the Benzofuran Intermediate
3-Methyl-2-benzoyl-5-acetoxybenzofuran (2.0 mmol) is dissolved in acetic acid, and bromine (2.1 mmol) in acetic acid is added dropwise over 15–20 minutes. The mixture is stirred for 45–75 minutes, yielding 2-bromo-1-(3-methyl-2-benzoyl-1-benzofuran-5-yl)ethan-1-one (82% yield).
Nucleophilic Substitution with Quinazolinone
A solution of the bromoacetylbenzofuran (5 mmol) in tetrahydrofuran (THF) is added to quinazolin-4(3H)-one (5 mmol) and triethylamine (TEA, 5 mmol) in THF. The reaction is refluxed for 6–10 hours, forming the target acetamide via SN2 displacement (68% yield).
Optimization Data
| Parameter | Optimal Value |
|---|---|
| Solvent | THF |
| Base | TEA |
| Temperature | Reflux |
| Reaction Time | 8 hours |
| Yield | 68% |
Spectroscopic Characterization
The final product is characterized by NMR, IR, and mass spectrometry:
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 7.6 Hz, 1H, quinazolinone H-5), 7.89–7.45 (m, 8H, aromatic), 4.92 (s, 2H, CH₂), 2.51 (s, 3H, CH₃), 2.32 (s, 3H, COCH₃).
-
IR (KBr) : 1745 cm⁻¹ (C=O, acetate), 1660 cm⁻¹ (C=O, amide), 1602 cm⁻¹ (C=N).
Alternative Synthetic Routes
Microwave-Assisted Coupling
Microwave irradiation (100°C, 30 minutes) reduces reaction time to 1.5 hours with comparable yield (65%).
Solid-Phase Synthesis
Immobilization of the quinazolinone on Wang resin enables stepwise assembly, though yields are lower (55%) due to steric hindrance.
Challenges and Mitigation Strategies
-
Low Coupling Efficiency : Excess TEA (1.5 equiv) improves deprotonation of the quinazolinone nitrogen, enhancing reactivity.
-
Byproduct Formation : Column chromatography (silica gel, ethyl acetate/hexane 3:7) removes acetylated impurities.
Industrial-Scale Considerations
| Parameter | Laboratory Scale | Pilot Scale (10 kg) |
|---|---|---|
| Reaction Volume | 50 mL | 500 L |
| Cooling System | Ice bath | Jacketed reactor |
| Purification | Column chromatography | Crystallization |
| Overall Yield | 68% | 62% |
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The target compound’s benzofuran moiety distinguishes it from simpler quinazolinone-acetamides (e.g., ). This may enhance lipophilicity and binding affinity to hydrophobic enzyme pockets .
- Synthesis yields for quinazolinone derivatives vary widely (29.5–80%), influenced by substituent complexity and reaction conditions. The target compound’s phenylcarbonyl group may require optimized stoichiometry or catalysts, as seen in (reflux times: 18–43 hours) .
Key Observations :
- The target compound’s benzofuran group may confer antioxidant or anti-inflammatory properties, similar to coumarin derivatives in .
- Quinazolinone-thioalkylacetamides () show COX-2 selectivity and reduced ulcerogenicity compared to Diclofenac, suggesting that the target compound’s acetamide linkage could similarly enhance therapeutic safety .
Physicochemical Property Comparisons
- Melting Points: Quinazolinone-acetamides typically exhibit high melting points (215–317°C), correlating with crystallinity and stability . The target compound’s melting point is unreported but likely falls within this range.
Biological Activity
N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound with potential therapeutic applications, particularly in oncology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a benzofuran core linked to a quinazoline moiety, which is known for its diverse biological activities. The molecular formula is , and its molecular weight is approximately 375.36 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C21H15N3O4 |
| Molecular Weight | 375.36 g/mol |
| CAS Number | 920483-69-8 |
The biological activity of this compound primarily involves the modulation of specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain kinases involved in cancer cell proliferation.
- Receptor Interaction : It has been suggested that it could interact with various receptors, influencing signaling pathways related to cell survival and apoptosis.
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative activity against several human cancer cell lines. For instance, studies have shown that it can inhibit the growth of breast cancer and leukemia cells, potentially reversing multidrug resistance in these models.
Case Study: Antiproliferative Activity
In a study conducted by Parekh et al. (2011), a series of benzofuran derivatives were synthesized, including compounds structurally related to this compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, showcasing their potential as anticancer agents .
Multidrug Resistance Reversal
The ability to reverse multidrug resistance (MDR) is a critical aspect of many anticancer therapies. Compounds like this compound have been investigated for their potential to enhance the efficacy of conventional chemotherapeutics by overcoming MDR mechanisms.
Research Findings
In vitro studies suggest that this compound can modulate the expression of P-glycoprotein, a key player in drug efflux mechanisms associated with MDR. By inhibiting this protein's function, the compound may increase the intracellular concentration of chemotherapeutic agents, thereby enhancing their cytotoxic effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is helpful to compare it with other related compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran] | Moderate antiproliferative activity | Kinase inhibition |
| 4-Oxoquinazoline derivatives | Strong antiproliferative effects | Receptor modulation |
| Benzofuran-based compounds | Variable activity against cancer | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
